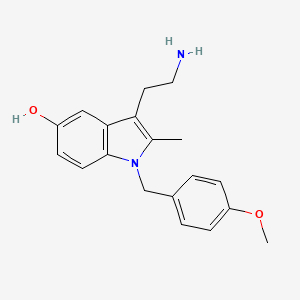
Hydroxindasol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxindasol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which contributes to its wide range of biological activities. This compound has been studied extensively for its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxindasol can be synthesized through several methods, including the sol-gel method, which involves the hydrolysis and polycondensation of alkoxide precursors . This method is advantageous due to its simplicity and ability to produce high-purity compounds.
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical synthesis techniques. These methods often involve the use of advanced equipment and stringent reaction conditions to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hydroxindasol durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch die einzigartige Molekülstruktur der Verbindung ermöglicht, die es ihr ermöglicht, unter bestimmten Bedingungen mit verschiedenen Reagenzien zu interagieren.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann unter sauren oder basischen Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Halogenide oder Amine, die bestimmte funktionelle Gruppen im this compound-Molekül ersetzen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
Hydroxindasol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Vorläufer für die Synthese anderer Verbindungen verwendet.
Biologie: this compound wurde auf sein Potenzial als antimikrobielles und antivirales Mittel untersucht.
Industrie: Es wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Industrieprodukten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es verschiedene biologische Prozesse moduliert, indem es an Rezeptoren und Enzyme bindet und so die Zellfunktionen beeinflusst. Beispielsweise wurde gezeigt, dass this compound die Darmmotorik stimuliert, indem es auf L-Typ-Kalziumkanäle wirkt .
Wirkmechanismus
The mechanism of action of Hydroxindasol involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to receptors and enzymes, thereby influencing cellular functions. For example, this compound has been shown to stimulate intestinal motility by acting on L-type calcium channels .
Vergleich Mit ähnlichen Verbindungen
Hydroxindasol kann mit anderen ähnlichen Verbindungen wie Indolderivaten verglichen werden, die ebenfalls eine breite Palette an biologischen Aktivitäten aufweisen . Einige der ähnlichen Verbindungen umfassen:
Indol-3-essigsäure: Ein Pflanzenhormon mit verschiedenen biologischen Funktionen.
5-Hydroxyindol: Eine aus dem Stoffwechsel von Tryptophan gewonnene Verbindung mit signifikanter biologischer Aktivität.
This compound zeichnet sich durch seine einzigartige Molekülstruktur und seine Fähigkeit aus, eine Vielzahl von chemischen Reaktionen einzugehen, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht.
Eigenschaften
CAS-Nummer |
7008-15-3 |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-ol |
InChI |
InChI=1S/C19H22N2O2/c1-13-17(9-10-20)18-11-15(22)5-8-19(18)21(13)12-14-3-6-16(23-2)7-4-14/h3-8,11,22H,9-10,12,20H2,1-2H3 |
InChI-Schlüssel |
AYYHIZJKRIKWCE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)O)CCN |
Kanonische SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


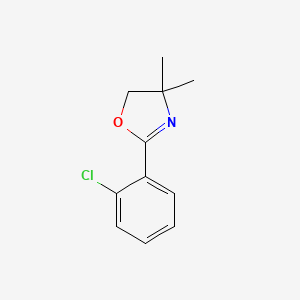
![7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B1617706.png)

![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)
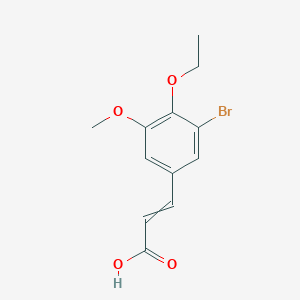
![5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1617711.png)
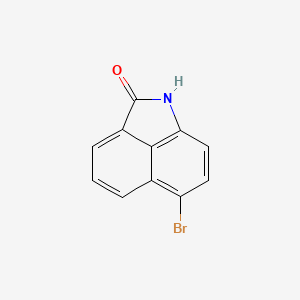
![2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide](/img/structure/B1617714.png)
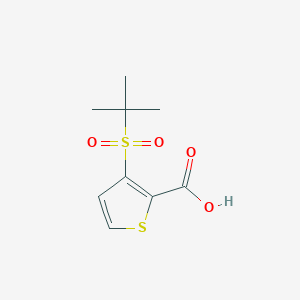

![2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B1617719.png)



